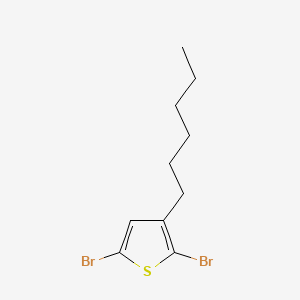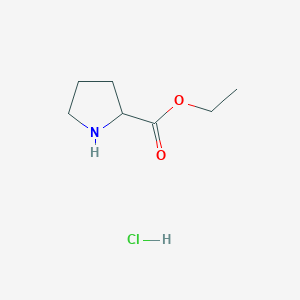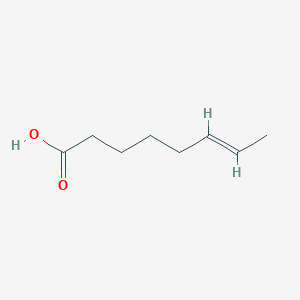
(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic compound that features both pyrrole and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrrole and pyrazole rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the pyrrole moiety. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. Subsequently, the pyrrole ring can be introduced through various methods such as the Paal-Knorr synthesis or the Hantzsch synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or hydrazines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups, leading to a wide range of derivatives.
科学研究应用
Chemistry
In chemistry, (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The presence of both pyrrole and pyrazole rings makes it a promising candidate for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new pharmaceuticals targeting various diseases, including cancer, infectious diseases, and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability, mechanical strength, or electrical conductivity.
作用机制
The mechanism of action of (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its biological effects. The exact pathways involved can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Pyrrole: A five-membered aromatic ring with one nitrogen atom. It is a key building block in many natural products and pharmaceuticals.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms. It is commonly found in various biologically active compounds.
Uniqueness
The uniqueness of (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine lies in the combination of both pyrrole and pyrazole rings in its structure This dual-ring system provides a versatile scaffold for the development of new molecules with diverse biological activities
属性
CAS 编号 |
156032-53-0 |
|---|---|
分子式 |
C9H12N4 |
分子量 |
176.22 g/mol |
IUPAC 名称 |
(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-12-9(8(6-10)7-11-12)13-4-2-3-5-13/h2-5,7H,6,10H2,1H3 |
InChI 键 |
NYKPSAPCQWXMPO-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)CN)N2C=CC=C2 |
规范 SMILES |
CN1C(=C(C=N1)CN)N2C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B3419701.png)
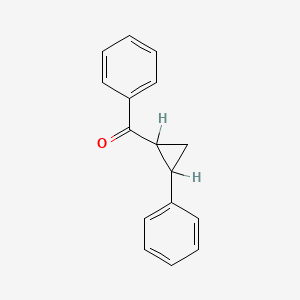
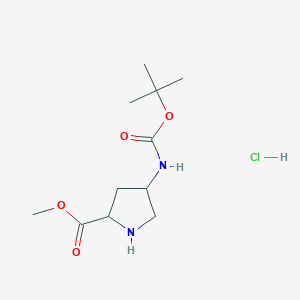
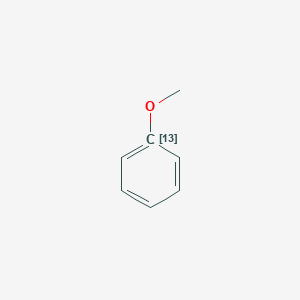
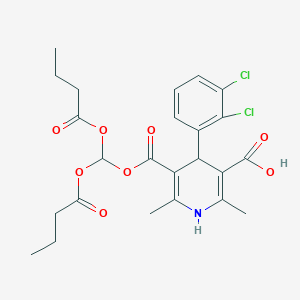
![5h,6h,7h-Cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3419748.png)
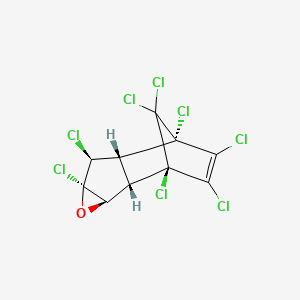
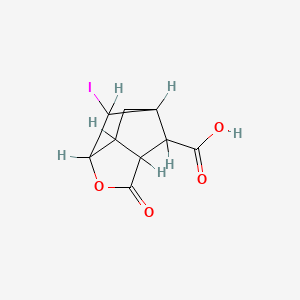
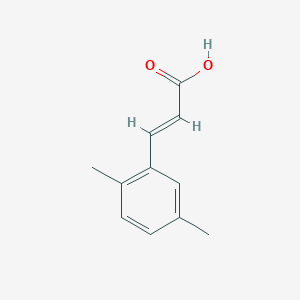
![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B3419772.png)
